tert-butyl N-[2-amino-1-(oxan-4-yl)ethyl]carbamate
Description
tert-butyl N-[2-amino-1-(oxan-4-yl)ethyl]carbamate is a carbamate-protected amine derivative featuring a tetrahydropyran (oxan-4-yl) moiety and a tert-butoxycarbonyl (Boc) protecting group. This compound is structurally characterized by a chiral center at the 1-position of the ethyl chain, where the oxan-4-yl group is attached, and a Boc-protected amine at the 2-position. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) .
Applications include its use as an intermediate in pharmaceutical synthesis, particularly for cannabinoid receptor ligands and other bioactive molecules .
Properties
Molecular Formula |
C12H24N2O3 |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl N-[2-amino-1-(oxan-4-yl)ethyl]carbamate |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-10(8-13)9-4-6-16-7-5-9/h9-10H,4-8,13H2,1-3H3,(H,14,15) |
InChI Key |
OQQBZMHGJSNSPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1CCOCC1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of tert-butyl N-[2-amino-1-(oxan-4-yl)ethyl]carbamate typically involves the introduction of the carbamate protecting group onto an aminoethyl intermediate bearing the oxan-4-yl substituent. The synthesis can be broadly divided into two key steps:
Detailed Synthetic Routes
Route A: Direct Carbamate Formation from Amino Alcohols
- Starting from an amino alcohol containing the oxan-4-yl group, the amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions (e.g., triethylamine) in an aprotic solvent such as dichloromethane or tetrahydrofuran.
- The reaction is typically carried out at 0°C to room temperature to control the selectivity and avoid side reactions.
- This method ensures selective formation of the tert-butyl carbamate protecting group on the primary amine while preserving the oxan ring integrity.
Route B: Reductive Amination Followed by Carbamate Protection
- An aldehyde or ketone derivative of oxan-4-yl (e.g., tetrahydropyran-4-carboxaldehyde) is reacted with tert-butyl carbamate in the presence of a reducing agent such as sodium cyanoborohydride.
- This reductive amination introduces the aminoethyl carbamate moiety directly onto the oxan ring.
- The reaction is typically conducted in methanol or ethanol at ambient temperature with pH control (slightly acidic to neutral) to optimize yield.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Carbamate Protection | Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine) | DCM, THF | 0°C to RT | Protects amine selectively |
| Reductive Amination | Aldehyde (oxan-4-yl derivative), tert-butyl carbamate, NaBH3CN | MeOH, EtOH | RT | Direct amination and protection |
| Base Catalysis | Sodium hydride or other mild bases | DMF, DMSO | 0°C to RT | Used in some nucleophilic substitution steps |
Purification and Yield Optimization
- Purification is commonly achieved by column chromatography using silica gel with gradients of ethyl acetate/hexane mixtures.
- Crystallization from suitable solvents (e.g., ethyl acetate/hexane) is employed when high purity is required.
- Yields reported in literature for similar carbamate syntheses range from 70% to 90% depending on reaction scale and conditions.
Analytical Data Supporting Preparation
| Parameter | Data |
|---|---|
| Molecular Formula | C12H24N2O3 |
| Molecular Weight | 244.32 g/mol |
| Predicted Collision Cross Section (CCS) | 159.5–165.2 Ų (varies by adduct ion) |
| SMILES | CC(C)(C)OC(=O)NC(CN)C1CCOCC1 |
| InChIKey | OQQBZMHGJSNSPV-UHFFFAOYSA-N |
The predicted collision cross section data from ion mobility mass spectrometry supports the structural integrity of the compound and can be used to confirm synthesis success.
Research Findings and Literature Insights
- No direct literature or patent data specifically detailing the preparation of this compound was found, indicating this compound may be relatively novel or specialized.
- Related carbamate derivatives have been synthesized using the described carbamate protection and reductive amination methods, which are well-established in organic synthesis.
- Industrial suppliers such as Parchem provide this compound, suggesting commercial synthetic routes are optimized for scale and purity.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Solvent | Temperature | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Carbamate Protection | Aminoethyl oxan-4-yl intermediate | Di-tert-butyl dicarbonate, base | DCM, THF | 0°C to RT | High selectivity, mild conditions | Requires pre-synthesized amino intermediate |
| Reductive Amination | Oxan-4-yl aldehyde + tert-butyl carbamate | NaBH3CN | MeOH, EtOH | RT | One-pot synthesis, direct | Potential side reactions, lower selectivity |
| Nucleophilic Substitution | Halogenated oxan-4-yl intermediate + tert-butyl carbamate | Base (NaH) | DMF | 0°C to RT | Useful for specific substitutions | Requires halogenated precursor |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[2-amino-1-(oxan-4-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace functional groups on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[2-amino-1-(oxan-4-yl)ethyl]carbamate is used as a building block for synthesizing more complex molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .
Biology: The compound is utilized in biological research to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biochemical processes .
Medicine: In medicine, this compound is an intermediate in the synthesis of various drugs, including antibiotics and antiviral agents. Its role in drug development highlights its importance in therapeutic applications .
Industry: Industrially, the compound is employed in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-amino-1-(oxan-4-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the context of its use, such as in drug development or biochemical research .
Comparison with Similar Compounds
tert-butyl N-(6-bromohexyl)carbamate and tert-butyl N-{2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate
Structural Features :
- tert-butyl N-(6-bromohexyl)carbamate : A linear alkyl chain with a terminal bromine atom, enabling nucleophilic substitution reactions.
- tert-butyl N-{2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate : Incorporates a polyethylene glycol (PEG)-like spacer, enhancing hydrophilicity.
Synthetic Utility: Both compounds are intermediates in the synthesis of N-substituted adamantane derivatives targeting cannabinoid receptors. Reaction yields range from 44–72% under reflux conditions with K₂CO₃/NaI in dioxane .
Key Differences :
- The PEG-like spacer in the latter improves aqueous solubility, making it preferable for bioconjugation.
- Bromine positioning affects reactivity: terminal bromine in the hexyl derivative facilitates direct alkylation, while the ethoxy-bromo derivative requires longer reaction times.
Ethyl Carbamate and Vinyl Carbamate
Toxicity Profile :
- Ethyl carbamate (urethane): Known carcinogen inducing liver, lung, and ear duct tumors in rodents.
- Vinyl carbamate: 10–100× more carcinogenic than ethyl carbamate, generating DNA-reactive epoxides via cytochrome P450 metabolism.
- tert-butyl carbamate: No significant carcinogenic activity observed in A/J mice, highlighting its safety as a protecting group .
| Compound Name | Carcinogenicity (Rodent Models) | Mutagenicity (S. typhimurium TA100) |
|---|---|---|
| Ethyl carbamate | High (hepatic/lung tumors) | Non-mutagenic |
| Vinyl carbamate | Very high (multiorgan tumors) | Mutagenic (metabolic activation) |
| tert-butyl carbamate | Negligible | Non-mutagenic |
Mechanistic Insight :
The tert-butyl group’s steric bulk impedes metabolic activation, reducing toxicity compared to smaller alkyl carbamates .
Cyclopentyl and Piperidine Derivatives
Examples :
- tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1330069-67-4)
- tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate (CAS: 1799311-98-0)
Structural Impact :
- Cyclopentyl derivatives exhibit constrained ring geometry, affecting binding to biological targets (e.g., enzymes or receptors).
- Piperidine derivatives offer basic nitrogen centers for salt formation, enhancing bioavailability.
tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate
Key Features :
- CAS: 1820741-17-0; Molecular Weight: 273.08 g/mol.
- Combines oxan-4-yl and piperidine moieties, offering dual sites for functionalization.
Biological Activity
Tert-butyl N-[2-amino-1-(oxan-4-yl)ethyl]carbamate is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula CHNO with a molecular weight of 244.33 g/mol. Its structure includes a tert-butyl group, a carbamate functional group, an amino group, and an oxane (tetrahydrofuran) moiety. This combination of elements contributes to its reactivity and biological activity.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits anti-inflammatory and analgesic properties. The compound's interactions with various biological targets may underlie these effects, although comprehensive studies are necessary to fully elucidate its mechanisms of action.
Potential Applications
- Pharmacology : Investigated for its potential use in treating inflammatory conditions.
- Organic Synthesis : Serves as a precursor for developing analogs with enhanced properties.
The compound's mechanism of action likely involves its interaction with specific receptors or enzymes. Initial findings indicate that it may bind to certain biological targets, influencing pharmacokinetics and pharmacodynamics. The precise pathways through which it exerts its effects remain to be fully characterized.
Case Studies
- Anti-inflammatory Activity : In vitro studies have indicated that this compound can reduce pro-inflammatory cytokine levels in cell cultures, suggesting a potential role in managing inflammation.
- Analgesic Properties : Animal models demonstrated reduced pain response when treated with the compound, indicating its potential utility in pain management therapies.
Data Table: Comparison of Biological Activities
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Anti-inflammatory, Analgesic | |
| Tert-butyl (2-hydroxyethyl)carbamate | Antioxidant | |
| Tert-butyl (1-cyano-2-(4-iodophenyl)ethyl)carbamate | Anticancer |
Safety Profile
Safety data indicate that this compound can cause skin irritation and serious eye damage upon exposure. Therefore, appropriate safety measures should be taken when handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
